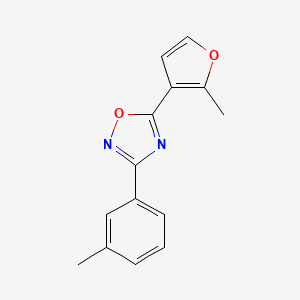![molecular formula C14H22ClNO B5266412 [2-(2-allyl-4-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5266412.png)
[2-(2-allyl-4-methylphenoxy)ethyl]ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-allyl-4-methylphenoxy)ethyl]ethylamine hydrochloride, commonly known as AMPEA, is a potent and selective agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a subtype of ionotropic glutamate receptors that mediate most of the fast excitatory neurotransmission in the central nervous system (CNS). AMPEA has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
Wirkmechanismus
AMPEA selectively binds to and activates [2-(2-allyl-4-methylphenoxy)ethyl]ethylamine hydrochloride receptors, leading to the influx of cations such as sodium and calcium into the postsynaptic neuron. This results in the depolarization of the neuron and the generation of an excitatory postsynaptic potential (EPSP). The EPSP can trigger an action potential and the release of neurotransmitters from the presynaptic neuron.
Biochemical and physiological effects:
The activation of this compound receptors by AMPEA can have various biochemical and physiological effects, including:
1. Increased synaptic transmission: The activation of this compound receptors by AMPEA can increase the strength of synaptic transmission, leading to enhanced neural communication.
2. Induction of synaptic plasticity: The activation of this compound receptors by AMPEA can induce long-term potentiation (LTP) or long-term depression (LTD) of synaptic transmission, depending on the frequency and pattern of stimulation.
3. Modulation of neuronal excitability: The activation of this compound receptors by AMPEA can modulate the excitability of neurons, leading to changes in firing rate and pattern.
Vorteile Und Einschränkungen Für Laborexperimente
AMPEA has several advantages and limitations for lab experiments, including:
Advantages:
1. High potency and selectivity: AMPEA is a highly potent and selective agonist of [2-(2-allyl-4-methylphenoxy)ethyl]ethylamine hydrochloride receptors, making it a useful tool for investigating the role of these receptors in various physiological and pathological processes.
2. Stability: AMPEA is a stable compound that can be stored for long periods without degradation.
3. Availability: AMPEA is commercially available from several suppliers, making it easily accessible to researchers.
Limitations:
1. Cost: AMPEA can be expensive, especially when purchased in large quantities.
2. Specificity: Although AMPEA is highly selective for this compound receptors, it can also activate other ionotropic glutamate receptors at high concentrations, which may confound the interpretation of experimental results.
3. Toxicity: AMPEA can be toxic to cells and tissues at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving AMPEA, including:
1. Development of more selective [2-(2-allyl-4-methylphenoxy)ethyl]ethylamine hydrochloride receptor agonists: Although AMPEA is a highly selective agonist of this compound receptors, it can also activate other ionotropic glutamate receptors at high concentrations. The development of more selective this compound receptor agonists could help to clarify the specific roles of these receptors in various physiological and pathological processes.
2. Investigation of the role of this compound receptors in neurodegenerative diseases: Dysregulation of this compound receptors has been implicated in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Further research is needed to elucidate the mechanisms underlying this dysregulation and to identify potential therapeutic targets.
3. Development of this compound receptor modulators for therapeutic use: this compound receptor modulators have the potential to be used as therapeutic agents for various neurological disorders. The development of safe and effective modulators could have significant clinical implications.
Synthesemethoden
AMPEA can be synthesized by a multistep process involving the reaction of 4-methylphenol with allyl bromide, followed by the reaction of the resulting allyl-4-methylphenol with ethylene oxide, and then with ethylenediamine to form the final product [2-(2-allyl-4-methylphenoxy)ethyl]ethylamine. The hydrochloride salt of the compound can be obtained by reacting the free base with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
AMPEA has been used extensively in scientific research to investigate the role of [2-(2-allyl-4-methylphenoxy)ethyl]ethylamine hydrochloride receptors in various physiological and pathological processes. Some of the applications of AMPEA include:
1. Studying the mechanisms of synaptic plasticity: Synaptic plasticity is the ability of synapses to change their strength in response to activity. This compound receptors play a critical role in the induction and expression of synaptic plasticity. AMPEA has been used to investigate the molecular mechanisms underlying synaptic plasticity.
2. Investigating the role of this compound receptors in learning and memory: this compound receptors are involved in the formation and consolidation of long-term memory. AMPEA has been used to investigate the role of this compound receptors in learning and memory processes.
3. Studying the pathophysiology of neurological disorders: Dysregulation of this compound receptors has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. AMPEA has been used to investigate the pathophysiology of these disorders and to identify potential therapeutic targets.
Eigenschaften
IUPAC Name |
N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-6-13-11-12(3)7-8-14(13)16-10-9-15-5-2;/h4,7-8,11,15H,1,5-6,9-10H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQABXHDNRBFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)C)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5266343.png)

![ethyl {4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5266362.png)
![N-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5266364.png)
![5-chloro-N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5266374.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5266376.png)
![N-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]-1-vinyl-1H-pyrazole-4-carboxamide](/img/structure/B5266391.png)
![2-(2-chloro-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5266396.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266404.png)
![methyl 2-({2-cyano-3-[4-(methoxycarbonyl)phenyl]acryloyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5266410.png)
![1-methyl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5266420.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5266427.png)

